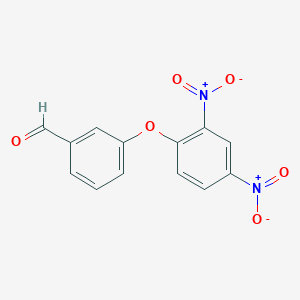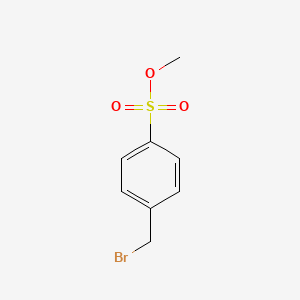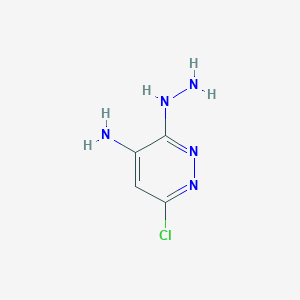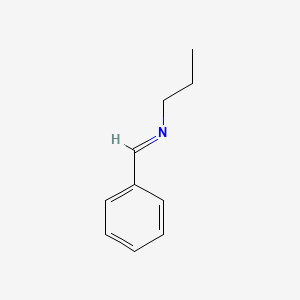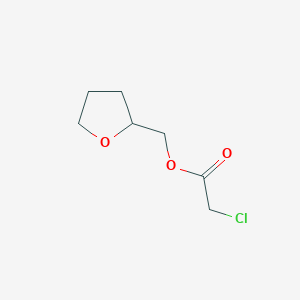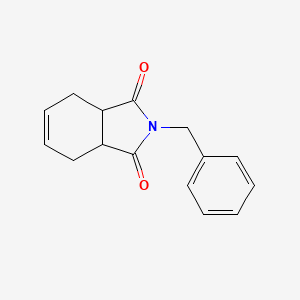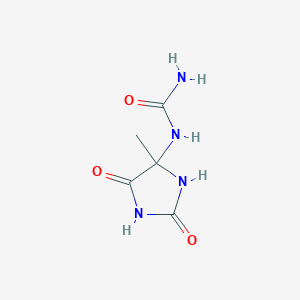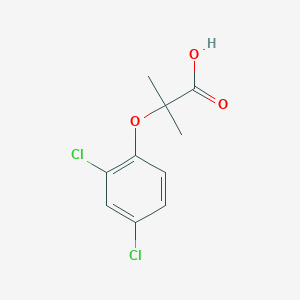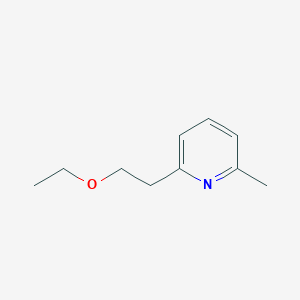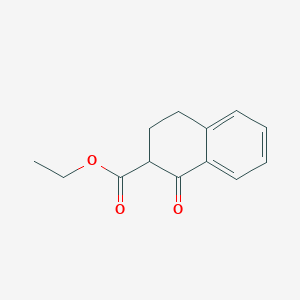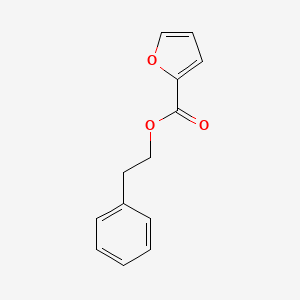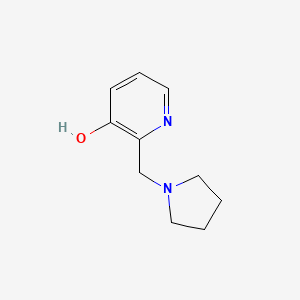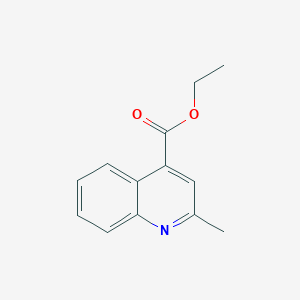
Ethyl 2-methylquinoline-4-carboxylate
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including EMQC, has been extensively studied. Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still widely used today. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of EMQC is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . This core is substituted at the 2-position with a methyl group and at the 4-position with a carboxylate ester.Chemical Reactions Analysis
Quinoline derivatives, including EMQC, can undergo a variety of chemical reactions. They participate in both electrophilic and nucleophilic substitution reactions . For example, the Doebner–von Miller reaction is a well-known method for the synthesis of 2-methylquinoline derivatives .Physical And Chemical Properties Analysis
EMQC has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol. More detailed physical and chemical properties were not found in the search results.科学研究应用
Synthesis and Derivative Formation
Ethyl 2-methylquinoline-4-carboxylate and its derivatives are primarily involved in synthetic chemistry research. For instance, Jentsch et al. (2018) developed a two-step synthesis for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, starting from commercially available 2-aminobenzoic acids, which are key in HIV integrase research (Jentsch et al., 2018). Similarly, Smeyanov et al. (2017) prepared mesomeric betaines using 3-ethynylquinoline, which include derivatives of ethyl 2-methylquinoline-4-carboxylate, for fluorescence spectroscopic investigations (Smeyanov et al., 2017).
Antibacterial Applications
Balaji et al. (2013) explored the synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, showing moderate antibacterial activity against various bacteria, highlighting its potential in antibacterial agent research (Balaji et al., 2013). Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and tested them for in vitro antibacterial activity, finding moderate activity against specific bacteria (Krishnakumar et al., 2012).
Photochemical Applications
Ikeda et al. (1977) studied the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, demonstrating their potential in the synthesis of cycloprop[b]indoles, indicating a role in photochemical synthesis (Ikeda et al., 1977).
Chemical Reactivity and Synthesis
Guillou et al. (1998) worked on the synthesis and reactivity of a N-aryl-2-vinyltetrahydro-4-oxoquinoline, which includes ethyl 2-methylquinoline-4-carboxylate derivatives. This research contributes to our understanding of chemical reactions and synthesis processes (Guillou et al., 1998).
Antiallergy Applications
Althuis et al. (1979) developed ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a derivative of ethyl 2-methylquinoline-4-carboxylate, showcasing its oral antiallergy activity, which is significant in the field of allergy research (Althuis et al., 1979).
未来方向
Quinoline derivatives, including EMQC, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for EMQC could involve further exploration of its potential applications in these fields.
属性
IUPAC Name |
ethyl 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-9(2)14-12-7-5-4-6-10(11)12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHESIQYKWVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360079 | |
| Record name | ethyl 2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylquinoline-4-carboxylate | |
CAS RN |
7120-26-5 | |
| Record name | ethyl 2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



